molecular formula C13H20N2O2 B13373424 2-(2,6-dimethylphenoxy)-N'-isopropylacetohydrazide

2-(2,6-dimethylphenoxy)-N'-isopropylacetohydrazide

Cat. No.: B13373424
M. Wt: 236.31 g/mol
InChI Key: BEVYMGUBLLECCZ-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-isopropylacetohydrazide is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, an isopropyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-isopropylacetohydrazide typically involves the reaction of 2,6-dimethylphenol with isopropylamine and acetohydrazide. The process begins with the formation of 2,6-dimethylphenoxyacetohydrazide, which is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of 2-(2,6-dimethylphenoxy)-N’-isopropylacetohydrazide involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and yield. The final product is purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-isopropylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, temperature range 0°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, temperature range -10°C to 25°C.

    Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvents, temperature range 25°C to 100°C.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of alkylated or acylated phenoxy derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-isopropylacetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N'-propan-2-ylacetohydrazide

InChI

InChI=1S/C13H20N2O2/c1-9(2)14-15-12(16)8-17-13-10(3)6-5-7-11(13)4/h5-7,9,14H,8H2,1-4H3,(H,15,16)

InChI Key

BEVYMGUBLLECCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NNC(C)C

Origin of Product

United States

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